1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid
Overview
Description
1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a morpholinobenzenesulfonyl group and a carboxylic acid group
Mechanism of Action
Target of Action
The primary target of 1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid is Cathepsin F , a human protein . Cathepsin F is a cysteine protease of the papain family. It is involved in intracellular protein catabolism and it’s implicated in several pathologies, including malignancy and neurodegenerative disorders.
Mode of Action
It’s likely that the compound interacts with the active site of the enzyme, potentially inhibiting its proteolytic activity .
Result of Action
Given its potential role as an inhibitor of Cathepsin F, it may influence processes related to protein degradation within cells .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially impact the compound’s effectiveness .
Preparation Methods
The synthesis of 1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Morpholinobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as benzenesulfonyl chloride and morpholine under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperidine ring.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents onto the aromatic ring, using palladium catalysts and boron reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the production of specialty chemicals and materials, contributing to the development of new products with specific properties.
Comparison with Similar Compounds
1-(4-Morpholinobenzenesulfonyl)piperidine-3-carboxylic acid can be compared with similar compounds, such as:
1-(4-Morpholinobenzenesulfonyl)piperidine-4-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the piperidine ring.
1-(4-Morpholinobenzenesulfonyl)piperidine-2-carboxylic acid: Another isomer with the carboxylic acid group at the 2-position.
4-Morpholinobenzenesulfonylpiperidine: Lacks the carboxylic acid group, making it structurally simpler.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and analogs.
Properties
IUPAC Name |
1-(4-morpholin-4-ylphenyl)sulfonylpiperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c19-16(20)13-2-1-7-18(12-13)24(21,22)15-5-3-14(4-6-15)17-8-10-23-11-9-17/h3-6,13H,1-2,7-12H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEHCKNMELJIEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCOCC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163384 | |
Record name | 3-Piperidinecarboxylic acid, 1-[[4-(4-morpholinyl)phenyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951440-79-1 | |
Record name | 3-Piperidinecarboxylic acid, 1-[[4-(4-morpholinyl)phenyl]sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Piperidinecarboxylic acid, 1-[[4-(4-morpholinyl)phenyl]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401163384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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